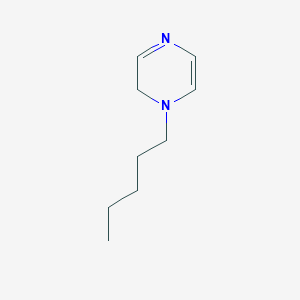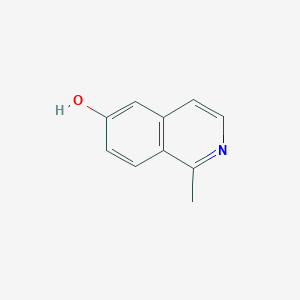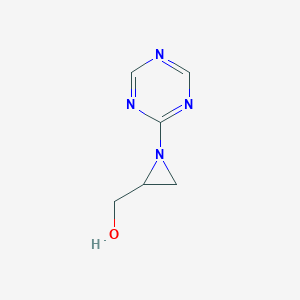
3,3-Diethyloxetane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Diethyloxetane-2-carboxamide is an organic compound that belongs to the oxetane family. Oxetanes are four-membered cyclic ethers known for their strained ring structure, which imparts unique chemical properties. The presence of the carboxamide group in this compound makes it a valuable compound in various chemical and pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diethyloxetane-2-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cationic polymerization of 3,3-diethyloxetane, which leads to a mixture of polymer and cyclic oligomers . The cyclic tetramer is the most important oligomer and is formed in 20–35% yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale cationic polymerization processes, utilizing catalysts to enhance yield and selectivity. The reaction conditions are optimized to ensure high purity and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Diethyloxetane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the carboxamide group to amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxetane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxetanes, amine derivatives, and other functionalized compounds.
Applications De Recherche Scientifique
3,3-Diethyloxetane-2-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3,3-Diethyloxetane-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The carboxamide group can form hydrogen bonds with active sites, influencing the activity of the target molecules. This interaction can lead to inhibition or activation of specific pathways, depending on the context .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Dimethyloxetane: Similar in structure but with methyl groups instead of ethyl groups.
3,3-Diethyloxetane: Lacks the carboxamide group, making it less versatile in certain applications.
Indole-2-carboxamide: Shares the carboxamide group but has a different core structure, leading to different biological activities.
Uniqueness
3,3-Diethyloxetane-2-carboxamide is unique due to its combination of the strained oxetane ring and the reactive carboxamide group. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
Propriétés
Formule moléculaire |
C8H15NO2 |
|---|---|
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
3,3-diethyloxetane-2-carboxamide |
InChI |
InChI=1S/C8H15NO2/c1-3-8(4-2)5-11-6(8)7(9)10/h6H,3-5H2,1-2H3,(H2,9,10) |
Clé InChI |
OUXLFEXOGRSSTA-UHFFFAOYSA-N |
SMILES canonique |
CCC1(COC1C(=O)N)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11919708.png)
![(6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B11919712.png)
![6-Nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B11919718.png)
![1,5-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-imine](/img/structure/B11919719.png)
![2H-Indeno[1,2-D]isoxazole](/img/structure/B11919721.png)


![2-Oxa-5-azaspiro[3.4]octan-1-one, 3,3-dimethyl-](/img/structure/B11919737.png)

![4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-d]pyridazine](/img/structure/B11919745.png)



